molecular formula C9H6ClFO2S2 B1304791 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 404964-34-7

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1304791
M. Wt: 264.7 g/mol
InChI Key: ZPXXCKVUFYURAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" is a chemically synthesized molecule that appears to be related to the class of five-membered heterocyclic compounds containing a sulfonyl group. This class of compounds has been studied for their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related five-membered heterocyclic compounds has been demonstrated through a novel method involving the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides . This method provides a one-step synthesis route to obtain compounds such as 2,3-dihydro-1-benzothiophene 1,1-dioxides and related structures in good yields. Although the specific synthesis of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" is not detailed, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" would likely feature a benzothiophene core with a sulfonyl chloride group at the 2-position and a fluorine atom at the 5-position. The presence of a methyl group at the 3-position would contribute to the molecule's steric and electronic properties, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" are not provided, related compounds have been shown to undergo various reactions. For instance, [fluoro(sulfonyloxy)iodo]benzene, a compound with a similar sulfonyl and fluorine substitution pattern, has been reacted with acyclic olefins to yield 1,2-disulfonates and with methyl methacrylate to form isomeric α-fluoro-β-sulfonyloxy products . These reactions suggest that the sulfonyl and fluorine groups can act as reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" would be influenced by its molecular structure. The presence of the sulfonyl chloride group would likely make the compound a good electrophile, susceptible to nucleophilic attack. The fluorine atom could affect the compound's acidity, lipophilicity, and metabolic stability, which are important parameters in drug design. The benzothiophene core may contribute to the compound's aromaticity and potential interactions with biological targets.

Scientific Research Applications

Photoredox-Catalyzed Cascade Annulation

A study by Yan et al. (2018) explores the use of sulfonyl chlorides, including compounds similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, in photoredox-catalyzed cascade annulation. This process synthesizes benzothiophenes and benzoselenophenes, demonstrating the potential of sulfonyl chlorides in organic synthesis under ambient conditions (Yan et al., 2018).

Synthesis of Sulfonated Derivatives

Courtin (1982) reported on the synthesis of sulfonated derivatives of fluoroanilines, which can be linked to the chemical class of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. This research highlights the broader chemical pathways and synthesis methods relevant to compounds like 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (Courtin, 1982).

SuFEx Clickable Reagent

Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which relates to the functional group of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. This compound serves as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, used for the regioselective synthesis of sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Synthesis and Quantitation of Genotoxic Impurity

Katta et al. (2017) synthesized and quantified a genotoxic impurity related to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride in Escitalopram Oxalate. This research underscores the importance of controlling and understanding potential genotoxic impurities in pharmaceutical compounds (Katta et al., 2017).

Arylsulfonamide Derivatives with Antagonistic Activity

Kalinowska‐Tłuścik et al. (2018) conducted a study on arylsulfonamide derivatives, including a structure similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, for their antagonistic activity on serotonin receptors. This demonstrates the pharmaceutical application of similar compounds in treating conditions like dementia (Kalinowska‐Tłuścik et al., 2018).

Fluorescence Spectrometric Determination

Elokely et al. (2011) developed a spectrofluorometric method for quantitatively estimating drugs with functional groups similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. This research highlights the analytical applications in determining drug concentrations and understanding their properties (Elokely et al., 2011).

Biodegradation of Benzothiophene Sulfones

Bressler et al. (1999) investigated the biodegradation of benzothiophene sulfones by a filamentous bacterium. This research may provide insights into the environmental and ecological impact of compounds similar to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (Bressler et al., 1999).

properties

IUPAC Name

5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2S2/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXXCKVUFYURAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379112
Record name 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

CAS RN

404964-34-7
Record name 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-3-methylbenzothiophene-2-sulfonic acid (230 mg, 0.93 mmol) in POCl3 (5 mL) was heated at 60° C. over night. The POCl3 was evaporated and the crude product was dissolved in CH2Cl2 and washed with water. The organic phase was dried and evaporated to give 0.23 g (93%) of the title compound.
Name
5-fluoro-3-methylbenzothiophene-2-sulfonic acid
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.